Cas no 33184-52-0 (Methanone,(5-fluoro-2-methylphenyl)phenyl-)

Methanone, (5-fluoro-2-methylphenyl)phenyl-, is a fluorinated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a phenyl and a fluoro-substituted methylphenyl group, provides reactivity useful in cross-coupling reactions and as a building block for bioactive compounds. The fluorine substitution enhances electrophilic properties, while the methyl group contributes to steric and electronic modulation. This compound is valued for its stability under standard conditions and compatibility with diverse synthetic protocols. Its precise functional groups make it a versatile precursor in medicinal chemistry, particularly in the development of fluorinated drug candidates. Handling should follow standard safety protocols for aromatic ketones.
Methanone,(5-fluoro-2-methylphenyl)phenyl- structure
33184-52-0 structure
Product name:Methanone,(5-fluoro-2-methylphenyl)phenyl-
CAS No:33184-52-0
MF:C14H11OF
MW:214.23494
CID:315277
PubChem ID:118407

Methanone,(5-fluoro-2-methylphenyl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,(5-fluoro-2-methylphenyl)phenyl-
    • (5-fluoro-2-methylphenyl)-phenylmethanone
    • (5-fluoro-2-methylphenyl)(phenyl)methanone
    • 5-Fluoro-2-methylbenzophenone
    • EINECS 251-400-9
    • A1-58814
    • DTXSID40186837
    • MFCD09834444
    • AKOS011674738
    • (5-Fluoro-2-methyl-phenyl)-phenyl-methanone
    • starbld0029109
    • FT-0702966
    • 33184-52-0
    • SCHEMBL11101475
    • NS00059410
    • Inchi: InChI=1S/C14H11FO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: GNXJPRNYERGDKD-UHFFFAOYSA-N
    • SMILES: FC1=CC(C(C2C=CC=CC=2)=O)=C(C)C=C1

Computed Properties

  • Exact Mass: 214.07943
  • Monoisotopic Mass: 214.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

Methanone,(5-fluoro-2-methylphenyl)phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AD48621-1g
Methanone,(5-fluoro-2-methylphenyl)phenyl-
33184-52-0 97%
1g
$993.00 2024-04-20
A2B Chem LLC
AD48621-5g
Methanone,(5-fluoro-2-methylphenyl)phenyl-
33184-52-0 97%
5g
$2523.00 2024-04-20

Methanone,(5-fluoro-2-methylphenyl)phenyl- Related Literature

Additional information on Methanone,(5-fluoro-2-methylphenyl)phenyl-

Methanone, (5-fluoro-2-methylphenyl)phenyl- (CAS No. 33184-52-0)

Methanone, (5-fluoro-2-methylphenyl)phenyl-, also known by its CAS registry number 33184-52-0, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of aryl ketones, characterized by its unique structure that combines a phenyl group with a fluorinated aromatic ring. The presence of the fluoro substituent at the 5-position and a methyl group at the 2-position of the phenyl ring imparts distinctive electronic and steric properties, making it an intriguing subject for both academic and industrial research.

The synthesis of Methanone, (5-fluoro-2-methylphenyl)phenyl- typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of transition metal catalysts, such as palladium or copper complexes, to enhance reaction yields and selectivity. These developments underscore the growing emphasis on sustainable practices in chemical synthesis.

One of the most notable applications of Methanone, (5-fluoro-2-methylphenyl)phenyl- is in the field of pharmaceutical chemistry. Its structure serves as a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against certain cancer cell lines, suggesting its potential role in oncology drug development.

In addition to its pharmaceutical applications, Methanone, (5-fluoro-2-methylphenyl)phenyl- has found utility in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable aromatic systems makes it an ideal building block for creating high-performance materials with tailored properties. Recent research has focused on incorporating this compound into polymeric matrices to enhance thermal stability and mechanical strength, which could have implications for aerospace and automotive industries.

The electronic properties of Methanone, (5-fluoro-2-methylphenyl)phenyl- also make it a subject of interest in electrochemistry and optoelectronics. Its conjugated system facilitates electron delocalization, which is advantageous for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Scientists have investigated its use as a charge transport layer material in OLEDs, where it demonstrates excellent electron mobility and stability under operational conditions.

From a structural perspective, Methanone, (5-fluoro-2-methylphenyl)phenyl- exhibits a unique balance between electron-donating and electron-withdrawing groups. The methyl group at the 2-position acts as an electron-donating substituent, while the fluoro group at the 5-position exerts an electron-withdrawing effect through induction. This interplay influences the compound's reactivity and spectral properties, making it a valuable model system for studying aromatic substitution patterns and their effects on chemical behavior.

Recent studies have also explored the environmental fate and toxicity of Methanone, (5-fluoro-2-methylphenyl)phenyl-, particularly in relation to its potential release into aquatic ecosystems. Research indicates that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in certain environmental compartments necessitates careful management during industrial processes. These findings highlight the importance of adopting eco-friendly practices throughout its lifecycle.

In summary, Methanone, (5-fluoro-2-methylphenyl)phenyl-, CAS No. 33184-52-0, stands as a versatile and multifaceted compound with wide-ranging applications across diverse scientific domains. Its unique structural features continue to inspire innovative research directions, from drug discovery to materials engineering. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly significant role in shaping future technological landscapes.

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